(+)-Thalidomide
CAS No.: 2614-06-4
VCID: VC0015901
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.

Description | Thalidomide, known by brand names such as Contergan and Thalomid, is an oral medication used to treat multiple myeloma, graft-versus-host disease, and skin disorders, including complications of leprosy . It was initially marketed in 1957 in West Germany as an over-the-counter drug for anxiety, insomnia, tension, and morning sickness . Concerns about severe birth defects led to its removal from the European market in 1961 . By 2000, research efforts had produced over 2,000 papers proposing various mechanisms of action to identify thalidomide's teratogenic effects . It was later approved in the United States in 1998 for cancer treatment . Thalidomide is provided as a racemic mixture of two enantiomers, labeled (R) and (S) . The (R)-enantiomer is reported to have a sedative effect, while the (S)-enantiomer is associated with embryo-toxic and teratogenic effects . However, the body converts each enantiomer into the other through a process called chiral inversion, which occurs in vivo . This conversion means that even if only the "safe" (R)-thalidomide is administered, the teratogenic (S)-thalidomide will still be produced, thus maintaining the risk of birth defects . Prescriptions for thalidomide are accompanied by strict measures to prevent its use during pregnancy . Thalidomide analogs, which share a similar mechanism of action, include lenalidomide and pomalidomide . These medications also act as cereblon E3 ligase modulators, contributing to their anti-cancer and teratogenic effects . Thalidomide also binds to and acts as an antagonist of the androgen receptor and hence is a nonsteroidal antiandrogen of some capacity . Common side effects of thalidomide include sleepiness, rash, and dizziness, while severe side effects include blood clots and peripheral neuropathy . The chemical formula for thalidomide is C13H10N2O4 . |
---|---|
CAS No. | 2614-06-4 |
Product Name | (+)-Thalidomide |
Molecular Formula | C13H10N2O4 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17) |
Standard InChIKey | UEJJHQNACJXSKW-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |
Synonyms | (R)-(+)-2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione; (R)-Thalidomide; NSC 91729; |
PubChem Compound | 5426 |
Last Modified | Sep 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume